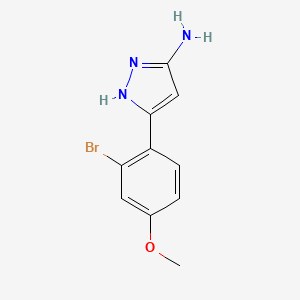
3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-4-methoxyacetophenone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Analyse Des Réactions Chimiques
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromo group to a corresponding amine.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Applications De Recherche Scientifique
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions.
Industry: In the industrial sector, 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is used in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of the study.
Comparaison Avec Des Composés Similaires
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-bromo-4-methoxyacetophenone: This compound shares a similar bromo and methoxy substitution pattern but lacks the pyrazole ring. It is used as a precursor in the synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine.
5-bromo-2-aryl benzimidazoles: These compounds also contain a bromo group and are studied for their biological activities, including enzyme inhibition. they have a different core structure compared to pyrazole derivatives.
2-bromo-4-methoxyphenylacetic acid: This compound has a similar substitution pattern but features an acetic acid group instead of a pyrazole ring. It is used in various chemical and biological studies.
The uniqueness of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10BrN3O |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
Clé InChI |
GUUTYCDVYSYANU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


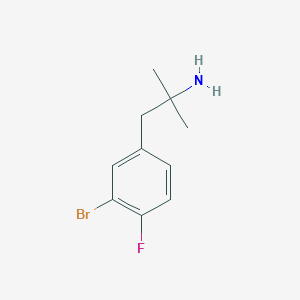
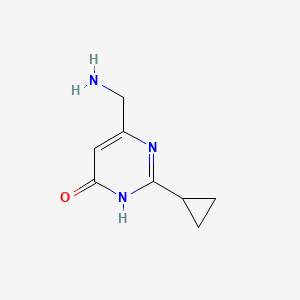
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
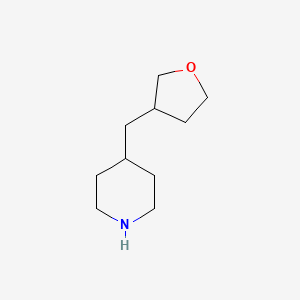
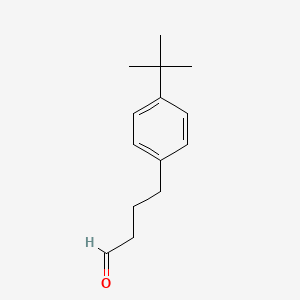


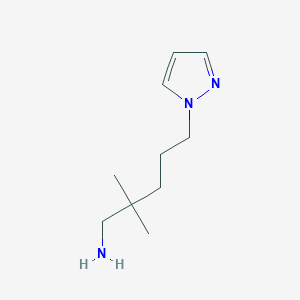
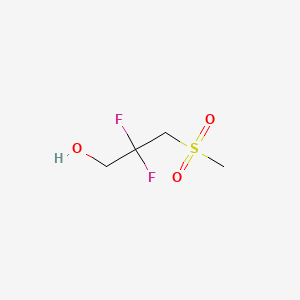
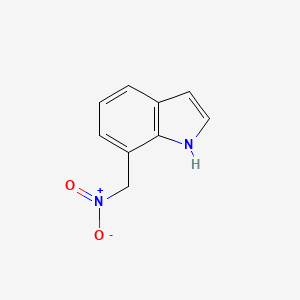
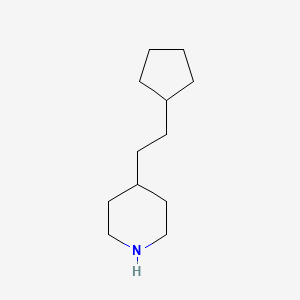
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)


